molecular formula C25H29N3O5S2 B2465010 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868674-91-3

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Numéro de catalogue: B2465010
Numéro CAS: 868674-91-3
Poids moléculaire: 515.64
Clé InChI: BWFDWZFTYJFQGT-QPLCGJKRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with a propargyl group (prop-2-yn-1-yl) at position 3 and methyl groups at positions 5 and 5. The benzamide moiety is further modified with a sulfamoyl group bearing bis(2-methoxyethyl) substituents. The (Z)-configuration of the imine bond in the benzothiazol-2(3H)-ylidene system is critical for its stereoelectronic properties, influencing solubility and target binding.

Propriétés

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S2/c1-6-11-28-22-17-18(2)16-19(3)23(22)34-25(28)26-24(29)20-7-9-21(10-8-20)35(30,31)27(12-14-32-4)13-15-33-5/h1,7-10,16-17H,11-15H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFDWZFTYJFQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A benzo[d]thiazole moiety, which is known for its pharmacological properties.
  • A sulfamoyl group that enhances solubility and biological activity.
  • An alkynyl substitution that may contribute to its anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Growth : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that it may inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : Some derivatives of similar compounds exhibit anti-inflammatory properties, which could contribute to their overall therapeutic efficacy.

Anticancer Activity

Recent studies have demonstrated that (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibits potent anticancer activity. The following table summarizes its effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HBL-100 (breast cancer)0.3Apoptosis induction
SW1573 (lung carcinoma)0.11Cell cycle arrest
A549 (lung adenocarcinoma)0.5Inhibition of proliferation
HeLa (cervical cancer)0.4Inhibition of DNA synthesis

Case Studies

  • Study on Breast Cancer Cells : A focused study evaluated the compound's effects on HBL-100 cells, demonstrating a significant reduction in cell viability with an IC50 value of 0.3 µM. This effect was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
  • Lung Cancer Model : In a separate investigation involving SW1573 cells, the compound exhibited an IC50 value of 0.11 µM, making it substantially more potent than standard chemotherapeutics like cisplatin and etoposide. This study highlighted the potential for developing this compound as a targeted therapy for lung cancer.

Research Findings

Research findings suggest that the incorporation of specific functional groups in the compound enhances its biological activity:

  • The sulfamoyl group improves solubility and bioavailability.
  • The alkynyl group is associated with increased potency against certain cancer types.

Moreover, structure-activity relationship (SAR) studies indicate that modifications to the benzo[d]thiazole scaffold can significantly impact the compound's efficacy.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Sulfamoyl vs. Sulfonyl Groups : The target compound’s N,N-bis(2-methoxyethyl)sulfamoyl group enhances hydrophilicity compared to the sulfonyl groups in ’s triazoles, which are electron-withdrawing and may reduce solubility .
  • Propargyl Substitution : The 3-propynyl group on the benzothiazole core is rare in the cited compounds; similar derivatives (e.g., phenyl or methyl substituents in [3, 5]) lack this reactive alkyne moiety, which could enable click chemistry applications or alter metabolic stability.
  • Z-Configuration : The (Z)-imine configuration in the benzothiazol-2(3H)-ylidene system contrasts with tautomeric thione forms observed in ’s triazoles (e.g., compounds [7–9]), where spectral data confirmed thione dominance .

Comparison with Similar Syntheses

  • Triazoles ([2]) : Required multi-step sequences, including hydrazinecarbothioamide formation (reflux with 2,4-difluorophenyl isothiocyanate) and NaOH-mediated cyclization. Yields and purity relied on tautomeric control, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) .
  • Thiadiazoles ([3, 5]) : Synthesized via hydroxylamine hydrochloride-mediated cyclization (e.g., compound 6) or acryloyl introduction using active methylene compounds (e.g., 8a–d). IR spectra (C=O at 1605–1719 cm⁻¹) validated product formation .

Spectroscopic and Physicochemical Properties

IR and NMR Trends

  • Target Compound : Expected IR bands include νC=O (~1660 cm⁻¹, benzamide), νS=O (~1150–1250 cm⁻¹, sulfamoyl), and νC≡C (~2100 cm⁻¹, propargyl). The bis(2-methoxyethyl) groups would show νC-O (~1100 cm⁻¹) .
  • Triazoles ([2]) : Absence of νC=O (1663–1682 cm⁻¹) in triazoles [7–9] confirmed cyclization, while νC=S (1247–1255 cm⁻¹) indicated thione tautomers .
  • Thiadiazoles ([3]) : Strong νC=O (1605–1719 cm⁻¹) in compounds 6 and 8a–d confirmed benzamide and acryloyl groups .

Solubility and Bioavailability

  • The target’s methoxyethyl groups likely improve aqueous solubility compared to halogenated (e.g., 2,4-difluorophenyl in [2]) or aromatic (e.g., phenyl in [3]) analogs.
  • The propargyl group may increase metabolic lability relative to methyl or acetyl substituents in ’s derivatives .

Chemoinformatic Similarity

Using Tanimoto coefficients (), the target compound would exhibit moderate similarity (~0.4–0.6) to benzamide-thiadiazoles (e.g., compound 6, [3]) due to shared benzamide and heterocyclic cores. Lower similarity (~0.2–0.3) is expected with sulfonyl-triazoles ([2]) due to divergent functional groups .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.